3-Oxazolidineacetamide, N-formyl-2-oxo-

Description

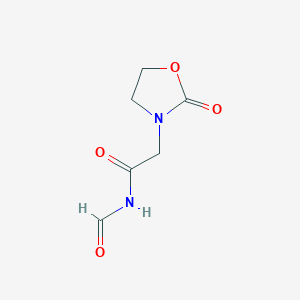

3-Oxazolidineacetamide, N-formyl-2-oxo- is a heterocyclic compound featuring a 2-oxo-oxazolidine core substituted with a formyl group at the N-position and an acetamide moiety. Its structure is characterized by a five-membered oxazolidine ring, which imparts rigidity and influences its reactivity and biological activity. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for antimicrobial and antifungal agents, due to its ability to interact with biological targets via hydrogen bonding and hydrophobic interactions .

Key structural attributes:

- Oxazolidine ring: A saturated five-membered ring containing one oxygen and one nitrogen atom.

- N-formyl group: Enhances metabolic stability and modulates electronic properties.

Properties

CAS No. |

172514-90-8 |

|---|---|

Molecular Formula |

C6H8N2O4 |

Molecular Weight |

172.14 g/mol |

IUPAC Name |

N-formyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide |

InChI |

InChI=1S/C6H8N2O4/c9-4-7-5(10)3-8-1-2-12-6(8)11/h4H,1-3H2,(H,7,9,10) |

InChI Key |

YNVYVKNDHMSVRW-UHFFFAOYSA-N |

SMILES |

C1COC(=O)N1CC(=O)NC=O |

Canonical SMILES |

C1COC(=O)N1CC(=O)NC=O |

Other CAS No. |

172514-90-8 |

Synonyms |

3-Oxazolidineacetamide, N-formyl-2-oxo- |

Origin of Product |

United States |

Comparison with Similar Compounds

Thiazolidinone Derivatives (e.g., N-(2-Aryl-4-oxo-thiazolidin-3-yl)-acetamides)

Structural Differences :

- Core ring: Thiazolidinone (contains sulfur instead of oxygen in the heterocycle).

- Substituents : Aryl groups at the 2-position and additional chromenyloxy-acetamide moieties.

Functional Implications : - Thiazolidinones exhibit broader antimicrobial activity due to sulfur’s electronegativity and larger atomic radius, which enhance interactions with bacterial enzymes .

- Synthesis : Requires mercaptoacetic acid and ZnCl₂ in DMF, contrasting with the milder conditions (e.g., Na₂CO₃/acetyl chloride) used for oxazolidine derivatives .

Data Comparison :

Morpholinone Derivatives (e.g., 2-(6,6-Dimethyl-4-(methylsulfonyl)-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide)

Structural Differences :

- Core ring: Morpholinone (six-membered ring with two oxygen atoms).

- Substituents : Methylsulfonyl and acetyl groups enhance electron-withdrawing effects.

Functional Implications : - Morpholinones exhibit higher metabolic stability due to the larger ring size and substituent bulkiness.

- Synthesis : Involves multi-step alkylation and acylation, differing from the one-pot cyclization of oxazolidine derivatives .

Spectroscopic Comparison :

- ¹H NMR: Oxazolidine derivatives show distinct signals for the formyl proton (δ 8.1–8.3 ppm) and oxazolidine methyl groups (δ 1.2–1.5 ppm), while morpholinones display split peaks for sulfonyl/acetyl substituents (δ 2.1–2.9 ppm) .

Hydrazinyl-oxo-acetamide Complexes (e.g., 2-(2-(2-Hydroxybenzyliden) Hydrazinyl)-2-Oxo-N-(Pyridine-2-Yl) Acetamide)

Structural Differences :

- Backbone : Hydrazone linkage instead of a heterocyclic ring.

- Metal coordination : Forms complexes with Ni(II)/Co(II), enabling DNA intercalation and antimicrobial activity.

Functional Implications : - Hydrazinyl derivatives show superior DNA binding (via intercalation) and antifungal activity against C. albicans (MIC: 8–16 µg/mL) compared to oxazolidineacetamides, which primarily act as synthetic intermediates .

Oxazolidinone Agrochemicals (e.g., Oxadixyl)

Structural Differences :

Activity Comparison :

| Compound | Target Organism | EC₅₀/MIC |

|---|---|---|

| Oxadixyl | Oomycetes | 0.1–1.0 ppm |

| 3-Oxazolidineacetamide | Synthetic intermediate | N/A (requires derivatization) |

3-Oxazolidineacetamide, N-formyl-2-oxo- :

Contrasting Approaches :

- Thiazolidinones: Require ZnCl₂-catalyzed cyclization with mercaptoacetic acid .

- Morpholinones: Use Na₂CO₃-mediated acylation and alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.